Metabolic Stability Advantage of 1-Azaspiro[3.3]heptane Core Over 2-Azaspiro[3.3]heptane in Human Liver Microsomes
In a direct head-to-head comparison of model compounds, the 1-azaspiro[3.3]heptane core (59) demonstrated superior metabolic stability to the 2-azaspiro[3.3]heptane core (58) [1]. This class-level advantage directly translates to 6-(Boc-amino)-1-azaspiro[3.3]heptane, which possesses the 1-aza regioisomeric core.
| Evidence Dimension | Metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | 1-Azaspiro[3.3]heptane core (59): CLint = 32 μL min⁻¹ mg⁻¹; t₁/₂ = 52 min |
| Comparator Or Baseline | 2-Azaspiro[3.3]heptane core (58): CLint = 53 μL min⁻¹ mg⁻¹; t₁/₂ = 31 min |
| Quantified Difference | CLint reduced by 40% (32 vs. 53); t₁/₂ extended by 68% (52 vs. 31 min) |
| Conditions | Human liver microsome assay; compounds were N-Boc protected model analogs |
Why This Matters
Higher metabolic stability (lower clearance) correlates with prolonged half-life and reduced dosing frequency in drug candidates, making 1-azaspiro[3.3]heptane-based building blocks preferable for lead optimization over 2-aza isomers.
- [1] Kirichok AA, Tkachuk H, Kozyriev Y, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew Chem Int Ed. 2023;62(51):e202311583. View Source
